Superior HDAC1 Potency and Absence of Class II/IV Off-Target Activity Versus Entinostat, Mocetinostat, and Vorinostat
CXD101 demonstrates the most restricted isoform selectivity profile among clinically evaluated benzamide HDAC inhibitors. Against HDAC1, CXD101 exhibits an IC₅₀ of 63 nM, representing 3.9-fold greater potency than entinostat (IC₅₀ 243 nM) and 2.4-fold greater potency than mocetinostat (IC₅₀ 150 nM) [1]. Critically, CXD101 shows no measurable activity against any class II HDAC isoform (HDAC4,5,6,7,9) or class IV HDAC11 . In contrast, mocetinostat retains activity against HDAC11 (IC₅₀ 590 nM), entinostat exhibits residual class II engagement under certain assay conditions, and vorinostat (SAHA) is a pan-HDAC inhibitor with nanomolar potency across class I, II, and IV enzymes [1].
| Evidence Dimension | HDAC1 inhibitory potency (IC₅₀) and class II/IV off-target activity |
|---|---|
| Target Compound Data | CXD101: HDAC1 IC₅₀ 63 nM; HDAC2 IC₅₀ 570 nM; HDAC3 IC₅₀ 550 nM; no activity against any class II HDAC or HDAC11 |
| Comparator Or Baseline | Entinostat: HDAC1 IC₅₀ 243 nM; HDAC2 IC₅₀ 453 nM; HDAC3 IC₅₀ 248 nM. Mocetinostat: HDAC1 IC₅₀ 150 nM; HDAC2 IC₅₀ 290 nM; HDAC3 IC₅₀ 1660 nM; HDAC11 IC₅₀ 590 nM. Vorinostat: pan-HDAC inhibitor (HDAC1 IC₅₀ ~10 nM; HDAC6 IC₅₀ ~10 nM) |
| Quantified Difference | CXD101 HDAC1 potency is 3.9× entinostat and 2.4× mocetinostat; CXD101 uniquely shows zero class II/IV activity among benzamide comparators. |
| Conditions | Cell-free enzymatic HDAC inhibition assays; IC₅₀ values compiled from published studies and validated vendor datasheets. |
Why This Matters
Researchers requiring HDAC inhibition with minimal off-target class II/IV effects can select CXD101 to reduce confounding biological variables associated with HDAC6 (tubulin acetylation) or HDAC11 (immune function) modulation.
- [1] MedChemExpress. Entinostat (MS-275) product datasheet: IC₅₀ HDAC1 243 nM, HDAC2 453 nM, HDAC3 248 nM. View Source
